Bis(tri-(beta-chlorovinyl)arsine)palladous chloride
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Overview
Description
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride is a coordination compound that features a palladium center coordinated to two tri-(beta-chlorovinyl)arsine ligands and two chloride ions
Preparation Methods
The synthesis of bis(tri-(beta-chlorovinyl)arsine)palladous chloride typically involves the reaction of palladium chloride with tri-(beta-chlorovinyl)arsine under controlled conditions. One common method includes dissolving palladium chloride in hydrochloric acid, followed by the addition of tri-(beta-chlorovinyl)arsine. The reaction mixture is then heated to facilitate the formation of the desired coordination compound .
Chemical Reactions Analysis
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of the palladium center.
Substitution: Ligand substitution reactions can occur, where the tri-(beta-chlorovinyl)arsine ligands or chloride ions are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents such as hydrazine
Scientific Research Applications
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbon-carbon coupling reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for certain diseases.
Industry: It is utilized in industrial processes that require palladium-based catalysts.
Mechanism of Action
The mechanism of action of bis(tri-(beta-chlorovinyl)arsine)palladous chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center plays a crucial role in these processes, often acting as a catalyst by undergoing oxidative addition, transmetallation, and reductive elimination steps. These steps are essential in many catalytic cycles, particularly in organic synthesis .
Comparison with Similar Compounds
Bis(tri-(beta-chlorovinyl)arsine)palladous chloride can be compared to other palladium coordination compounds, such as bis(triphenylphosphine)palladium chloride. While both compounds serve as catalysts in organic synthesis, this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes . Similar compounds include:
- Bis(triphenylphosphine)palladium chloride
- Palladium(II) chloride
- Palladium(II) bromide
Properties
CAS No. |
64047-29-6 |
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Molecular Formula |
C12H12As2Cl8Pd |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
dichloropalladium;tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/2C6H6AsCl3.2ClH.Pd/c2*8-4-1-7(2-5-9)3-6-10;;;/h2*1-6H;2*1H;/q;;;;+2/p-2/b2*4-1+,5-2+,6-3+;;; |
InChI Key |
RKXLRFHPSOTSEK-DQXNDXGZSA-L |
Isomeric SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl.Cl[Pd]Cl |
Canonical SMILES |
C(=C[As](C=CCl)C=CCl)Cl.C(=C[As](C=CCl)C=CCl)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
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